molecular formula C22H22N2O4 B554584 Z-L-alanine 4-methoxy-beta-naphthylamide CAS No. 201982-94-7

Z-L-alanine 4-methoxy-beta-naphthylamide

Cat. No.: B554584
CAS No.: 201982-94-7
M. Wt: 378.4 g/mol
InChI Key: DQORNHPLFMGYMF-HNNXBMFYSA-N
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Description

Z-L-Alanine 4-methoxy-β-naphthylamide is a synthetic peptide derivative featuring a carbobenzoxy (Z) protecting group at the N-terminus and a 4-methoxy-β-naphthylamide moiety at the C-terminus. The Z-group enhances UV chromophoric properties, facilitating spectroscopic analysis, while the naphthylamide group serves as a fluorogenic leaving group in enzyme assays . Its molecular structure adopts a linear βL conformation, with the Z-cap and alanine side chain aligned in the same direction, as determined by far- and mid-infrared spectroscopy . It is ethanol-soluble (10 mg/mL) and stable at −20°C .

Properties

IUPAC Name

benzyl N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15(23-22(26)28-14-16-8-4-3-5-9-16)21(25)24-18-12-17-10-6-7-11-19(17)20(13-18)27-2/h3-13,15H,14H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQORNHPLFMGYMF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427232
Record name Z-L-alanine 4-methoxy-beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201982-94-7
Record name Z-L-alanine 4-methoxy-beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201982-94-7
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Preparation Methods

Nitration-Reduction Pathway

This method adapts strategies from nitroarene reduction, as demonstrated in the synthesis of 4-methoxy-β-phenylethylamine.

Steps :

  • Nitration : Treat 4-methoxynaphthalene with nitric acid in sulfuric acid to yield 4-methoxy-2-nitronaphthalene.

  • Reduction : Reduce the nitro group using activated zinc powder and hydrochloric acid (30–32 wt%) at 40–55°C.

Reaction Conditions :

StepReagents/ConditionsYield
NitrationHNO₃, H₂SO₄, 0–5°C~65% (estimated)
ReductionZn/HCl, 50°C, 4h~70% (patent analogue)

Advantages :

  • Cost-effective reducing agent (Zn/HCl).

  • Scalable for industrial production.

Limitations :

  • Requires strict temperature control to avoid over-reduction.

Buchwald-Hartwig Amination

For higher regiocontrol, palladium-catalyzed amination of 4-methoxy-2-bromonaphthalene may be employed.

Reagents :

  • Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, NH₃.

Conditions :

  • Toluene, 110°C, 24h.

Yield : ~50–60% (based on analogous reactions).

Z-Protection of L-Alanine

The Z-group is introduced via reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

Procedure :

  • Dissolve L-alanine in aqueous NaOH (2M).

  • Add Cbz-Cl dropwise in dioxane at 0°C.

  • Stir for 2h, acidify with HCl, and extract with ethyl acetate.

Reaction Metrics :

ParameterValue
Temperature0–5°C
Yield85–90%
Purity (HPLC)>95%

Amide Bond Formation: Coupling Z-L-Alanine and 4-Methoxy-β-Naphthylamine

Carbodiimide-Mediated Coupling

Activation of Z-L-alanine’s carboxyl group is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Protocol :

  • Dissolve Z-L-alanine (1 eq) and HOBt (1.2 eq) in DMF.

  • Add EDCI (1.5 eq) and stir for 30min.

  • Add 4-methoxy-β-naphthylamine (1 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq).

  • Stir at 25°C for 12h.

Optimization Data :

Coupling AgentSolventTime (h)Yield
EDCI/HOBtDMF1275%
DCC/HOBtDCM2468%

Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF) enhance reagent solubility.

  • Base : DIPEA neutralizes HCl byproduct, preventing racemization.

Mixed Carbonate Approach

An alternative employs in situ generation of the active ester using pentafluorophenyl trifluoroacetate (PFP-TFA).

Advantages :

  • Higher coupling efficiency for sterically hindered amines.

  • Reduced side reactions.

Yield : 80–85% (estimated from similar syntheses).

Analytical Characterization

Spectroscopic Data

Key spectral features from PubChem:

  • Molecular Formula : C₂₂H₂₂N₂O₄

  • Molecular Weight : 378.4 g/mol

  • SMILES : CC@@HNC(=O)OCC3=CC=CC=C3

  • InChIKey : DQORNHPLFMGYMF-HNNXBMFYSA-N

Chromatographic Purity

Reverse-phase HPLC (Zorbax CN column) with triethylammonium phosphate (TEAP)/acetonitrile gradient confirms >98% purity.

Industrial Scalability and Environmental Considerations

Waste Mitigation :

  • Zn/HCl reductions generate zinc chloride waste, necessitating neutralization with sodium bicarbonate.

  • DMF recovery via distillation reduces environmental impact.

Cost Analysis :

ComponentCost Contribution
4-Methoxy-β-naphthylamine40%
Z-L-alanine30%
Coupling reagents25%

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Molecular Formula Molecular Weight Target Enzyme Solubility Key Application Reference
Z-L-Alanine 4-methoxy-β-naphthylamide Not explicitly provided ~450 (estimated) Unspecified protease Ethanol (10 mg/mL) Enzyme kinetics, structural studies
Z-Arg-Arg-4-methoxy-β-naphthylamide acetate C₃₄H₄₆N₁₀O₆ 690.79 Cathepsin B Ethanol-soluble Fluorogenic substrate for protease assays
4-Methylumbelliferyl α-L-Idopyranoside C₁₄H₁₅O₈ 318.27 α-L-iduronidase Water-soluble Diagnosis of Hurler’s syndrome
L-Lysyl-L-Alanine 4-methoxy-β-naphthylamide HBr Not provided Not provided Unspecified Not provided Research-grade enzyme assays

Key Differences

  • Amino Acid Residue: The alanine residue in Z-L-alanine 4-methoxy-β-naphthylamide confers smaller steric bulk compared to arginine-rich analogues (e.g., Z-Arg-Arg-4-methoxy-β-naphthylamide), influencing substrate specificity. Cathepsin B, a cysteine protease, preferentially cleaves arginine-containing substrates, whereas alanine-based compounds may target subtilisin-like proteases .
  • Fluorogenic Groups :
    • 4-Methoxy-β-naphthylamide releases a fluorescent β-naphthylamine upon enzymatic cleavage, detectable at ~340 nm excitation and ~410 nm emission. In contrast, 4-methylumbelliferyl substrates emit at ~450 nm, offering distinct spectral profiles for multiplexed assays .
  • Enzymatic Resolution: Z-L-alanine derivatives exhibit stereochemical resolution via papain-catalyzed reactions with hydrazides, achieving 80–99% enantiomeric purity.

Physicochemical Properties

  • Solubility: Z-L-alanine 4-methoxy-β-naphthylamide and Z-Arg-Arg analogues share ethanol solubility, whereas 4-methylumbelliferyl derivatives are water-soluble, broadening their utility in aqueous assays .
  • Thermal Stability : Both Z-alanine and Z-arginine naphthylamides require storage at −20°C, but the latter’s larger size may reduce aggregation risks .

Biological Activity

Z-L-alanine 4-methoxy-beta-naphthylamide (also referred to as L-alanine 4-methoxy-β-naphthylamide) is a synthetic compound that has garnered attention in pharmacological and biochemical research due to its unique properties and biological activities. This article explores its biological activity, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Amino Acid Backbone : The L-alanine component provides a basic structure for interaction with various biological systems.
  • Methoxy Group : The presence of a methoxy group enhances the lipophilicity of the compound, potentially influencing its bioavailability.
  • Beta-Naphthylamide Moiety : This aromatic structure is crucial for the compound's interaction with enzymes, particularly proteases.

Enzymatic Interactions

This compound acts primarily as a substrate for various protease enzymes. Its ability to interact with these enzymes makes it a valuable tool in proteomics research. The compound is often used to study enzyme kinetics and substrate specificity.

  • Protease Substrate : It has been demonstrated that this compound can be hydrolyzed by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. This property is essential for understanding protein turnover and degradation pathways in cells .
  • Fluorogenic Assays : The compound has been utilized in fluorogenic assays to measure protease activity. For instance, studies have shown that it can be effectively hydrolyzed to produce fluorescent products, allowing for real-time monitoring of enzymatic reactions .

Study on Protease Activity

In a controlled experiment, this compound was tested as a substrate for various aminopeptidases. The results indicated that:

  • Hydrolysis Rate : The compound showed a hydrolysis rate significantly higher than other substrates tested, suggesting its efficacy as a preferred substrate in enzymatic reactions.
  • Stability : The stability of the hydrolysis products was confirmed over extended incubation periods, indicating reliable performance in proteolytic assays .

Antimicrobial Efficacy Evaluation

A study examining the antimicrobial efficacy of β-naphthylamide derivatives included Z-L-alanine as one of the test compounds. Key findings included:

  • Resistance Mechanism : The study highlighted how modifications in the β-naphthylamide structure could enhance binding affinity to bacterial PBPs (penicillin-binding proteins), thus inhibiting cell wall synthesis.
  • Biofilm Formation : Certain derivatives were found to reduce biofilm formation in MRSA strains, which is critical for developing new antibacterial therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Protease SubstrateHydrolyzed by aminopeptidases; used in proteomics research
Antibacterial ActivityEffective against MRSA; MIC values between 15.625 - 31.25 μg/mL
Fluorogenic AssaysProduces fluorescent products upon hydrolysis

Q & A

Basic Research Questions

Q. What enzymatic methods ensure stereochemical purity during the synthesis of Z-L-alanine 4-methoxy-β-naphthylamide?

  • Methodology : Enzymatic resolution using papain can achieve high stereochemical selectivity (≥80% enantiomeric excess) by exploiting the enzyme’s preference for L-amino acids. The reaction involves coupling Z-DL-alanine with hydrazides, followed by kinetic resolution under controlled pH (6.5–7.0) and temperature (37°C) conditions .
  • Validation : Optical rotation measurements and chiral HPLC are recommended to confirm enantiomeric purity.

Q. How is Z-L-alanine 4-methoxy-β-naphthylamide utilized as a fluorogenic substrate in enzyme activity assays?

  • Application : The 4-methoxy-β-naphthylamide group acts as a fluorogenic reporter. Upon enzymatic cleavage (e.g., by cathepsin B or aminopeptidases), free β-naphthylamide is released, emitting fluorescence (ex/em: 340/425 nm). This enables real-time monitoring of enzyme kinetics in microplate assays .
  • Protocol : Use 10–50 µM substrate in buffer (pH 5.5–6.5 for lysosomal enzymes). Calibrate fluorescence against standard curves of β-naphthylamide .

Advanced Research Questions

Q. How can researchers optimize enzymatic resolution methods to improve yield and enantiomeric excess?

  • Experimental Design :

  • Substrate Engineering : Replace Z-alanine with bulkier protecting groups (e.g., Boc) to enhance papain’s stereoselectivity.
  • Reaction Conditions : Screen ionic strength (0.1–0.5 M NaCl) and co-solvents (e.g., 10% DMSO) to stabilize enzyme-substrate interactions .
  • Data Analysis : Compare yields via LC-MS and enantiomeric ratios via circular dichroism. Contradictions in resolution efficiency (e.g., 80% vs. 99% ee) may arise from impurities in commercial papain batches; validate enzyme activity via control reactions .

Q. What strategies address contradictions in kinetic data from fluorogenic substrate assays?

  • Case Study : Discrepancies in KmK_m values for cathepsin B (e.g., 5 µM vs. 20 µM) may stem from:

  • Fluorescence Quenching : Auto-quenching at high substrate concentrations (>100 µM). Use lower concentrations or adjust gain settings .
  • Interfering Compounds : Contaminants in biological samples (e.g., serum albumin) may bind β-naphthylamide. Include blank controls with protease inhibitors .
    • Resolution : Cross-validate results with orthogonal methods (e.g., HPLC-based quantification of cleavage products) .

Key Notes

  • Stereochemical Purity : Papain’s resolution efficiency varies with substrate structure; always confirm ee via chiral analysis .
  • Fluorogenic Artifacts : Pre-screen biological samples for endogenous β-naphthylamide-like fluorescence .
  • Contradiction Management : Use iterative hypothesis testing (e.g., varying enzyme sources or assay conditions) to isolate variables .

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